2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound features a polycyclic core comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold, substituted with a thiophen-3-yl group at the 5-position and a methoxyphenol moiety at the 4-position of the benzene ring. Such hybrid structures are often explored for pharmaceutical applications due to their ability to engage in hydrogen bonding (via phenolic -OH and oxazine oxygen) and π-π stacking (via aromatic thiophene and benzene rings) .
Properties
IUPAC Name |
2-methoxy-4-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-20-10-13(6-7-18(20)24)16-11-17-15-4-2-3-5-19(15)26-21(23(17)22-16)14-8-9-27-12-14/h2-10,12,17,21,24H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXKRWXSECZWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions, typically starting from simpler aromatic compounds. The incorporation of thiophene and benzo[e]pyrazole moieties enhances its biological properties. The molecular structure features a methoxy group and a phenolic hydroxyl group, which are crucial for its activity.
Crystallographic Data
The compound has been characterized using X-ray crystallography, revealing a triclinic structure with the following parameters:
- Molecular Formula : C21H21N3O4S
- Crystal System : Triclinic
- Space Group : P1̄
- Unit Cell Dimensions :
- Angles: , ,
Table 1 summarizes the crystallographic data:
| Parameter | Value |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Space Group | P1̄ |
| Cell Volume | 1052.01 ų |
| Z | 2 |
Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. For example, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways.
Case Study : In vitro assays demonstrated that certain derivatives inhibited COX-2 activity with IC50 values ranging from 19.45 to 42.1 μM compared to standard drugs like diclofenac and celecoxib .
Antimicrobial Activity
The presence of heterocyclic rings in the structure contributes to antimicrobial properties. Compounds related to this structure have been tested against various bacterial strains, showing promising results.
Research Findings : A study reported that similar thiophene-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Potential
Some studies suggest that the compound may also possess antitumor properties. Research on related pyrazole derivatives has shown their capability to induce apoptosis in cancer cell lines.
Evidence : In vivo studies indicated that certain derivatives could significantly reduce tumor growth in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenolic and thiophene rings can enhance potency and selectivity.
Table of SAR Findings
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential therapeutic applications. Studies have indicated that derivatives of pyrazolo[1,5-c][1,3]oxazines exhibit significant biological activities, including:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds containing the pyrazolo ring have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of thiophene rings in similar compounds has been linked to antimicrobial activity. This suggests that the compound may possess the ability to inhibit bacterial growth or fungal infections .
- Neuroprotective Effects : Some studies indicate that compounds with similar heterocyclic structures can provide neuroprotection by modulating neurotransmitter levels or reducing oxidative stress .
Materials Science Applications
Beyond medicinal uses, this compound can also find applications in materials science:
- Polymer Chemistry : The incorporation of such heterocycles into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites has shown that adding functionalized phenolic compounds can improve the overall performance of materials used in coatings and adhesives .
- Sensors : The unique electronic properties of thiophene derivatives allow for their use in organic electronic devices. Their integration into sensor technologies can lead to improved sensitivity and selectivity for detecting various analytes .
Agricultural Applications
In agriculture, compounds similar to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol may serve as:
- Pesticides : The bioactive properties of such compounds can be harnessed for developing new pesticides that target specific pests while minimizing environmental impact. Studies have indicated that certain heterocycles can act as effective insecticides or fungicides .
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Research : A study evaluating a series of pyrazolo derivatives demonstrated their efficacy against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for development into therapeutic agents .
- Material Enhancement : In a polymer study, incorporating 2-methoxyphenol derivatives into epoxy resins showed improved mechanical properties and thermal resistance compared to traditional formulations. This advancement could lead to more durable materials for industrial applications .
- Agricultural Efficacy : Field trials using thiophene-based compounds as natural pesticides reported significant reductions in pest populations without harming beneficial insects. This approach supports sustainable agricultural practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo Heterocycles
Key Observations:
- In contrast, fluorinated chromenone in the pyrazolo[3,4-d]pyrimidine derivative introduces electron-withdrawing effects, altering solubility and reactivity.
- Synthetic Flexibility : The target compound’s benzo-oxazine core may require cyclocondensation strategies, whereas pyrazolo[3,4-d]pyrimidines (e.g., Example 62 in ) employ cross-coupling reactions (e.g., Suzuki-Miyaura) for thiophene integration.
- Hydrogen Bonding: The 4-methoxyphenol group in the target compound offers hydrogen-bond donor/acceptor sites, akin to the amino-hydroxy pyrazole in 7a , but differs from the ester functionalities in Example 62 .
Pharmacological Potential and Molecular Interactions
Table 2: Inferred Bioactivity Based on Structural Proximity
Key Observations:
Computational and Crystallographic Insights
- Structural Validation : Programs like SHELXL and Multiwfn enable precise electron density mapping and hydrogen-bond analysis. For instance, Etter’s graph-set analysis could decode the target compound’s supramolecular architecture.
- Electrostatic Potential: The methoxyphenol group likely creates localized negative regions (via -OCH₃ and -OH), contrasting with the electron-deficient cyanothiophene in 7a .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C). Key steps include:
- Condensation of substituted benzoic acid hydrazides with appropriate carbonyl precursors.
- Cyclization to form the pyrazolo-oxazin core, followed by purification via recrystallization from DMF-acetic acid or ethanol mixtures .
- Optimization can be achieved by adjusting stoichiometry, reaction time, and temperature, with monitoring by TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy : IR for functional group identification (e.g., C=O, N-H stretches) and NMR (¹H/¹³C) for regiochemical confirmation of the thiophene and methoxy groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and WinGX/ORTEP for visualization. Anomalous dispersion corrections are recommended for heavy atoms like sulfur .
Advanced Questions
Q. How can computational tools like Multiwfn aid in understanding electronic properties?
Multiwfn enables:
- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites.
- Electron localization function (ELF) analysis to study bonding patterns.
- Density-of-states (DOS) calculations to correlate electronic structure with reactivity . Example workflow: Generate a wavefunction file from DFT calculations (e.g., Gaussian), then use Multiwfn’s graphical module to visualize results.
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Data Quality : Use high-resolution datasets (≤ 1.0 Å) to reduce ambiguity in electron density maps.
- Twinned Data : Employ SHELXL’s TWIN/BASF commands for twin refinement. Validate with R-factor metrics (e.g., R₁ < 5% for high-resolution) .
- Validation Tools : Check for overfitting using R-free values and tools like PLATON/ADDSYM to detect missed symmetry .
Q. How can split-plot experimental designs improve pharmacological studies?
- Design : Implement a randomized block design with split-split plots to test variables (e.g., dose, administration route) across multiple biological replicates.
- Statistical Analysis : Use mixed-effects models to account for nested variability (e.g., rootstocks as subplots, harvest seasons as sub-subplots) .
- Outcome Metrics : Include physical-chemical profiling (e.g., solubility, logP) and bioactivity assays (e.g., IC₅₀ determination).
Q. What are the challenges in regioselective functionalization of the pyrazolo-oxazin core?
- Steric Effects : Bulky substituents on the thiophene ring may hinder electrophilic substitution at the 5-position.
- Directing Groups : Utilize methoxy or hydroxyl groups to guide cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Protection/Deprotection : Temporarily protect phenolic -OH groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during synthesis .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
